molecular formula C16H21N3O B2852555 1-benzyl-N-(1-cyanoethyl)piperidine-2-carboxamide CAS No. 2093500-08-2

1-benzyl-N-(1-cyanoethyl)piperidine-2-carboxamide

Cat. No.: B2852555
CAS No.: 2093500-08-2
M. Wt: 271.364
InChI Key: YVTODHQTIJUYEM-UHFFFAOYSA-N
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Description

1-benzyl-N-(1-cyanoethyl)piperidine-2-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. This compound is characterized by the presence of a benzyl group, a cyanoethyl group, and a piperidine ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-N-(1-cyanoethyl)piperidine-2-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.

    Addition of the Cyanoethyl Group: The cyanoethyl group can be added through a Michael addition reaction using acrylonitrile and a base.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate with an appropriate amine and a coupling reagent such as carbodiimide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N-(1-cyanoethyl)piperidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or cyanoethyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

1-benzyl-N-(1-cyanoethyl)piperidine-2-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-benzyl-N-(1-cyanoethyl)piperidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group may enhance binding affinity to hydrophobic pockets, while the cyanoethyl group can participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    1-benzylpiperidine-2-carboxamide: Lacks the cyanoethyl group, which may affect its biological activity and chemical reactivity.

    N-(1-cyanoethyl)piperidine-2-carboxamide: Lacks the benzyl group, which may influence its binding affinity and selectivity.

    1-benzyl-N-(2-cyanoethyl)piperidine-2-carboxamide: Similar structure but with a different position of the cyanoethyl group, potentially altering its properties.

Uniqueness

1-benzyl-N-(1-cyanoethyl)piperidine-2-carboxamide is unique due to the presence of both benzyl and cyanoethyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile applications in various fields of research and industry.

Properties

IUPAC Name

1-benzyl-N-(1-cyanoethyl)piperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O/c1-13(11-17)18-16(20)15-9-5-6-10-19(15)12-14-7-3-2-4-8-14/h2-4,7-8,13,15H,5-6,9-10,12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVTODHQTIJUYEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)NC(=O)C1CCCCN1CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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